BenchChemオンラインストアへようこそ!

Dimethyl glutamate

Membrane Permeability Metabolic Research Diabetes

Dimethyl glutamate (L‑glutamic acid dimethyl ester) is a membrane‑permeable glutamate prodrug. Unlike native L‑glutamate—which requires active transport—this diester diffuses passively across cell membranes and is hydrolyzed by intracellular esterases to release active L‑glutamate. This unique property makes it essential for dissecting KATP channel‑dependent and ‑independent amplification pathways of glucose‑stimulated insulin secretion (GSIS) without transporter confounding. It also serves as a chiral synthon for asymmetric synthesis. Procure only the high‑purity L‑enantiomer (CAS 6525‑53‑7); the D‑form or DL‑racemate produces different biological outcomes. Validated melting point (136–138°C) and ≥98% purity ensure batch‑to‑batch reproducibility.

Molecular Formula C7H13NO4
Molecular Weight 175.18 g/mol
CAS No. 6525-53-7
Cat. No. B1329647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl glutamate
CAS6525-53-7
Synonymsdimethyl glutamate
Glu-(OMe)2
glutamate dimethyl ester
glutamic acid dimethyl ester
HCl(L)-isomer of glutamic acid dimethyl este
Molecular FormulaC7H13NO4
Molecular Weight175.18 g/mol
Structural Identifiers
SMILESCOC(=O)CCC(C(=O)OC)N
InChIInChI=1S/C7H13NO4/c1-11-6(9)4-3-5(8)7(10)12-2/h5H,3-4,8H2,1-2H3/t5-/m0/s1
InChIKeyYEJSPQZHMWGIGP-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dimethyl Glutamate (CAS 6525-53-7): A Membrane-Permeable Glutamate Analog for Diabetes and Metabolic Research Procurement


Dimethyl glutamate (CAS 6525-53-7), also known as L-glutamic acid dimethyl ester, is a synthetic diester derivative of the endogenous amino acid L-glutamic acid [1]. Its defining feature is the esterification of both carboxyl groups of glutamic acid with methyl groups, which renders the molecule membrane-permeable—a critical distinction from its parent compound [2]. This membrane permeability allows dimethyl glutamate to enter cells without requiring active transport, where it is subsequently hydrolyzed by intracellular esterases to release L-glutamate and methanol [3]. As a result, dimethyl glutamate serves as a valuable intracellular delivery vehicle for glutamate in in vitro and in vivo experimental systems, particularly in the study of glucose-stimulated insulin secretion, KATP channel function, and metabolic signaling pathways [2][4].

Why Substituting Dimethyl Glutamate with L-Glutamic Acid or Other Esters Compromises Experimental Outcomes


Generic substitution of dimethyl glutamate with structurally related compounds is scientifically invalid due to fundamental differences in membrane permeability and intracellular metabolic fate. L-Glutamic acid, while the ultimate bioactive species in many contexts, is a polar, charged molecule at physiological pH and exhibits negligible passive membrane permeability; it requires specific transporters for cellular uptake, which can be rate-limiting and vary by cell type [1]. Dimethyl glutamate bypasses these transport limitations entirely by passive diffusion. Conversely, the diethyl ester analog (GDEE) demonstrates a distinct pharmacological profile, acting primarily as an excitatory amino acid receptor antagonist in neuronal systems rather than as a metabolic insulin secretagogue [2]. Furthermore, the hydrochloride salt forms (e.g., CAS 13515-99-6) introduce additional counterion considerations that can alter solubility, formulation behavior, and may affect intracellular hydrolysis kinetics . The data presented in Section 3 quantitatively substantiate these critical differentiation points.

Dimethyl Glutamate (CAS 6525-53-7) Quantitative Differentiation Evidence: Procurement-Relevant Data vs. Analogs


Membrane Permeability Enables Intracellular Glutamate Delivery, Unlike L-Glutamic Acid

Dimethyl glutamate (GME) is specifically designed to overcome the membrane impermeability of L-glutamic acid. The parent compound, L-glutamic acid, is a polar amino acid that cannot readily cross cell membranes via passive diffusion. In contrast, dimethyl glutamate is a membrane-permeable analog that enters cells freely, where intracellular esterases hydrolyze it to release L-glutamate [1][2]. This functional difference is the primary rationale for its use as an experimental tool.

Membrane Permeability Metabolic Research Diabetes

Functional Divergence: Dimethyl Glutamate as an Insulin Secretagogue vs. Diethyl Ester (GDEE) as an Excitatory Amino Acid Antagonist

A critical distinction exists between dimethyl glutamate (GME) and the diethyl ester analog (GDEE). GME functions as a metabolic insulin secretagogue, enhancing glucose-stimulated insulin release in pancreatic islets [1]. In stark contrast, GDEE acts as an antagonist at excitatory amino acid receptors in the central nervous system, blocking homocysteine-induced seizures in mice at a dosage of 4 mmol/kg [2]. This functional divergence underscores that simple alkyl ester substitution profoundly alters biological activity.

Insulin Secretion Receptor Pharmacology Comparative Pharmacology

Comparative Potentiation of Insulin Secretion: Dimethyl Glutamate Matches Dimethyl Succinate in Synergy with Meglitinide Analogs

In a study examining the insulinotropic action of meglitinide analogs, dimethyl glutamate (GME) demonstrated clear stimulation of insulin output in the presence of these secretagogues, a property shared with dimethyl succinate but not with methyl pyruvate [1]. While the study did not provide numerical fold-increases, the qualitative finding that GME and dimethyl succinate, but not methyl pyruvate, enabled this potentiation suggests a shared metabolic pathway dependency that is relevant for experimental design.

Insulin Secretion Drug Synergy Type 2 Diabetes

KATP Channel Suppression: Dimethyl Glutamate Reversibly Inhibits Activity, Unlike L-Glutamate in Inside-Out Patches

Electrophysiological studies directly demonstrate that dimethyl glutamate, but not L-glutamate, can suppress KATP channel activity when applied to intact cells. In cell-attached patch-clamp configurations, dimethyl glutamate reversibly and significantly suppressed KATP channel activities (p<0.01) [1][2]. Critically, when L-glutamate itself was applied to inside-out membrane patches (where intracellular signaling components are absent), no significant effect on channel activity was observed [1]. This indicates that dimethyl glutamate's effect requires cellular metabolism and intracellular conversion to L-glutamate.

KATP Channel Patch-Clamp Electrophysiology Beta-Cell Physiology

Comparative Potency in KATP Channel-Independent Insulin Secretion: Dimethyl Glutamate Matches Glutamine but Requires GDH Activation

In a direct comparative study using rat pancreatic islets, the cell-permeable glutamate donors dimethyl glutamate and glutamine were evaluated for their ability to induce augmentation and time-dependent potentiation (TDP) of insulin release. Under conditions where KATP channels were opened with diazoxide (250 μmol/L), both compounds at 10 mmol/L produced a very weak effect, reaching only 12% of the effect induced by 16.7 mmol/L glucose [1]. Importantly, this weak effect was dramatically enhanced upon activation of glutamate dehydrogenase (GDH) by leucine [1]. This demonstrates that both dimethyl glutamate and glutamine share a similar dependence on mitochondrial metabolism for their insulinotropic action.

Insulin Secretion Time-Dependent Potentiation Glutamate Dehydrogenase

Procurement-Driven Application Scenarios for Dimethyl Glutamate (CAS 6525-53-7) Based on Quantitative Evidence


Investigating Intracellular Glutamate Metabolism in Pancreatic Beta-Cells

The primary, evidence-supported application for dimethyl glutamate is in the study of intracellular glutamate's role in amplifying glucose-stimulated insulin secretion (GSIS). Its membrane permeability is the key differentiator, allowing researchers to bypass the confounding variables of plasma membrane glutamate transporters. Studies have quantified its ability to enhance insulin release evoked by physiological glucose concentrations (6.0-8.3 mM) [1] and have demonstrated its synergistic effect with meglitinide analogs [2]. This makes it an essential reagent for dissecting the metabolic coupling factors that mediate the KATP channel-independent amplification pathway of GSIS.

Dissecting KATP Channel-Dependent vs. Independent Insulin Secretion Pathways

Dimethyl glutamate is a critical tool for differentiating between the two major pathways of glucose-induced insulin secretion. Its ability to stimulate insulin release is partly dependent on KATP channel closure (directly demonstrated by patch-clamp studies showing reversible KATP channel suppression [1]) and partly independent, acting through augmentation of Ca2+-stimulated exocytosis [2]. By using dimethyl glutamate in combination with specific KATP channel modulators (e.g., diazoxide) and mitochondrial poisons (e.g., NaN3), researchers can precisely map the metabolic signals that contribute to each pathway, a level of mechanistic dissection not possible with membrane-impermeable L-glutamate.

In Vivo Studies of GLP-1 Secretion and Enteroendocrine L-Cell Function

Beyond pancreatic beta-cells, dimethyl glutamate has proven utility in studying enteroendocrine L-cells, the primary source of the incretin hormone GLP-1. In vivo studies have demonstrated that administration of dimethyl glutamate alone elicits GLP-1 secretion in mice [1]. This effect is mediated by intracellular metabolism via glutamate dehydrogenase (GDH), as pharmacological inhibition of GDH blocked the secretory response [1]. This positions dimethyl glutamate as a valuable in vivo secretagogue for studying the role of mitochondrial metabolism in GLP-1 release, a pathway of significant interest for developing new type 2 diabetes and obesity therapeutics.

Synthetic Intermediate for Chiral Pharmaceutical Building Blocks

While the primary focus of the above evidence is biological, dimethyl glutamate's core structure (an L-glutamic acid diester) is a recognized chiral synthon. Its enantiomerically pure L-form (CAS 6525-53-7) is a starting material for the synthesis of more complex molecules, including 3-substituted glutamates and 4-substituted glutamates, which are important in medicinal chemistry [1]. Procurement of the high-purity L-enantiomer is critical for asymmetric synthesis applications, as the D-enantiomer or racemic DL-mixture would lead to diastereomeric products with different, potentially undesirable, biological properties. The availability of validated analytical data (e.g., melting point 136-138°C [2]) from authoritative sources ensures identity and purity for such synthetic work.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dimethyl glutamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.